4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have an imidazole ring and a pyridine ring connected by a thiomethyl group. The imidazole ring would have a phenylsulfonyl group and a phenyl group attached to it. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazole and pyridine rings might participate in various reactions involving aromatic systems. The sulfonyl group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Pharmacophore Design for Kinase Inhibitors
Compounds with imidazole scaffolds, like the one , are known for their role in designing selective inhibitors for kinases such as p38 MAP kinase, which is involved in inflammatory processes. The design and synthesis of these inhibitors leverage the structural features of imidazoles for binding selectivity and potency, suggesting a potential application in developing targeted therapies for inflammatory diseases (Scior et al., 2011).
Cytochrome P450 Isoform Inhibition
Research on imidazole-based compounds has explored their effectiveness as selective chemical inhibitors of Cytochrome P450 enzymes, critical for drug metabolism. Such inhibitors are invaluable in understanding drug-drug interactions and in the development of safer pharmacological agents (Khojasteh et al., 2011).
Heterocyclic Synthesis Applications
Imidazole and pyridine derivatives serve as key building blocks in synthesizing various heterocyclic compounds. These include the development of novel dyes and materials with potential applications in imaging, sensing, and other biotechnological fields (Gomaa & Ali, 2020).
Optoelectronic Material Development
The structural features of pyridine and imidazole rings are exploited in creating materials for optoelectronic applications, including luminescent elements and photoelectric conversion elements. This highlights the compound's potential in the field of material science for developing new electronic devices (Lipunova et al., 2018).
Antibacterial Agent Exploration
Given the urgent need for new antibacterial agents to combat drug resistance, imidazopyridine derivatives, related to the compound , have been reviewed for their potential as novel inhibitors against multi-drug resistant bacterial infections. This suggests a possible avenue for developing new antimicrobial therapies (Sanapalli et al., 2022).
Mechanism of Action
Target of Action
Compounds with a similar imidazole ring structure have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The imidazole ring, a key component of this compound, is known to interact with biological systems in various ways . It can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems . The specific mode of action would depend on the exact biological activity exhibited by this compound.
Biochemical Pathways
Compounds with a similar imidazole ring structure have been found to interact with various biochemical pathways . They can activate or inhibit these pathways, leading to various downstream effects . The specific pathways affected would depend on the exact biological activity exhibited by this compound.
Pharmacokinetics
The imidazole ring, a key component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds with a similar imidazole ring structure have been found to exhibit diverse biological activities . The specific effects would depend on the exact biological activity exhibited by this compound.
Future Directions
Properties
IUPAC Name |
4-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-28(26,18-9-5-2-6-10-18)21-20(27-15-16-11-13-22-14-12-16)23-19(24-21)17-7-3-1-4-8-17/h1-14H,15H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLJLFHGXCTSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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